![molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3](/img/structure/B2367908.png)
methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methyl hydrazine hydrochloride . Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrazol ring. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique properties that can significantly influence the physical and chemical properties of the compound it is part of. For example, it can increase the acidity of the compound and decrease its basicity .Applications De Recherche Scientifique
Hydrogen-Bonded Chains and Rings
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is explored in research for its unique molecular structure, particularly for hydrogen-bonded chains and rings formation. Studies show molecules linked into chains and sheets by a combination of N-H...O(carbonyl) and C-H...O hydrogen bonds (Portilla et al., 2007).
Crystal Structure and Fungicidal Activity
This compound is involved in the synthesis of novel structures with potential biological applications. For instance, its role in synthesizing compounds with moderate fungicidal activity against pathogens like Rhizoctonia solani has been demonstrated (Liu et al., 2014).
Antimicrobial and Antioxidant Properties
Research has also focused on its derivatives for potential antimicrobial and antioxidant applications. Synthesized compounds display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Structural Variations in Coordination Polymers
Studies include the exploration of structural variations in coordination polymers and binuclear complexes involving pyrazole-based ligands. Such research contributes to understanding molecular geometry and potential applications in various fields (Konar et al., 2013).
Synthesis of Biologically Active Derivatives
The compound plays a role in synthesizing derivatives for potential anticancer applications. Research in this area is crucial for developing new molecular targeted therapies for cancer (Liu et al., 2017).
Corrosion Inhibition
Another significant application is in the field of materials science, particularly as a corrosion inhibitor. Compounds synthesized from this chemical have shown effectiveness in protecting metals from corrosion (Missoum et al., 2013).
Antifungal Activity and Structure-Activity Relationships
It is also used in the synthesis of derivatives with antifungal properties. These activities are explored through various structural modifications, enhancing our understanding of structure-activity relationships in medicinal chemistry (Du et al., 2015).
Safety and Hazards
Orientations Futures
The trifluoromethyl group is of significant interest in the field of medicinal chemistry, and research into its properties and potential applications is ongoing . Future directions could include exploring its use in the synthesis of new pharmaceuticals and studying its impact on the physical and chemical properties of various compounds .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to changes in cellular processes and functions .
Result of Action
Based on the structure of the compound, it can be inferred that it may cause changes in the function of its targets, leading to alterations in cellular processes and functions .
Propriétés
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBCNMUEVMIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


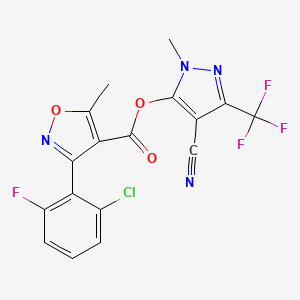

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
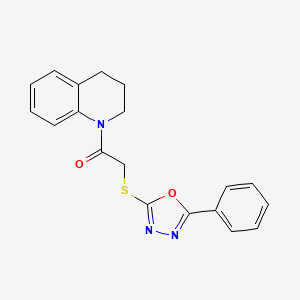
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
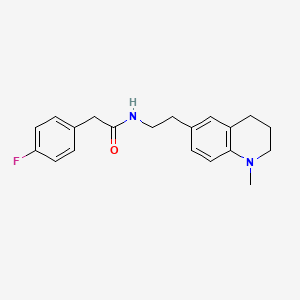
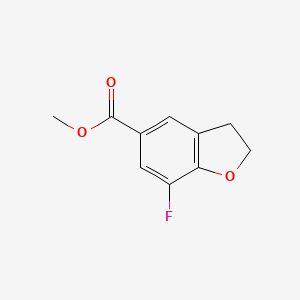
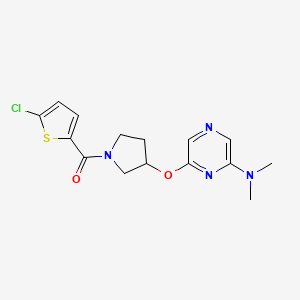
![(2-Chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2367844.png)

![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
